9,10-Dihydroanthracen-9-ol
Description
Contextualization within Reduced Polycyclic Aromatic Hydrocarbon Systems
Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds containing two or more fused aromatic rings. researchgate.net Their structure can consist of benzene (B151609) rings bonded in linear, cluster, or angular arrangements. researchgate.net PAHs are categorized into two main types: peri-condensed and cata-condensed. While many PAHs are fully aromatic, reduced polycyclic aromatic hydrocarbons are those in which one or more of the rings are partially or fully saturated. 9,10-Dihydroanthracene (B76342) is a prominent example of a reduced PAH, derived from anthracene (B1667546). wikipedia.org The hydrogenation of the central ring in anthracene to form 9,10-dihydroanthracene is a key transformation, as the aromaticity of the flanking rings remains intact. wikipedia.org
The chemical compound 9,10-Dihydroanthracen-9-ol belongs to this family of reduced PAHs. It is an alcohol derivative of 9,10-dihydroanthracene, featuring a hydroxyl group at the 9-position. This structural modification significantly influences its chemical properties and reactivity compared to its parent hydrocarbon. The presence of the hydroxyl group introduces a site for various chemical reactions, including oxidation and substitution.
Historical Overview of Research on 9,10-Dihydroanthracene Scaffolds in Organic Synthesis
The study of 9,10-dihydroanthracene and its derivatives has a rich history rooted in the exploration of polycyclic aromatic hydrocarbons. Anthracene itself was first isolated from coal tar in 1832. The susceptibility of the 9 and 10 positions of anthracene to reduction led to the synthesis and characterization of 9,10-dihydroanthracene. wikipedia.org A classic method for its preparation is the Bouveault–Blanc reduction, which uses sodium and ethanol. wikipedia.org
Over the years, the 9,10-dihydroanthracene scaffold has become a valuable building block in organic synthesis. Its unique "butterfly" or bent conformation has been a subject of structural studies. Research has explored the derivatization of this scaffold to create a wide range of compounds with diverse applications. For instance, the synthesis of 9-aminomethyl-9,10-dihydroanthracene (B3062311) (AMDA) and its analogs has been a focus of research for their potential biological activities. nih.govunc.edu These studies often involve multi-step syntheses starting from derivatives of 9,10-dihydroanthracene. nih.govunc.edu The development of synthetic methods to introduce functional groups at specific positions of the dihydroanthracene core has been crucial for advancing this field.
Contemporary Research Landscape and Unaddressed Challenges Pertaining to this compound
Current research continues to explore the synthesis and application of 9,10-dihydroanthracene derivatives. A significant area of focus is the development of novel catalysts and synthetic methodologies to achieve greater efficiency and selectivity. For example, the aerobic oxidation of 9,10-dihydroanthracene to anthraquinone (B42736), a commercially important chemical, is an area of active investigation, with studies focusing on understanding the reaction kinetics and optimizing catalysts. d-nb.info
Furthermore, the unique structural and electronic properties of the 9,10-dihydroanthracene framework have led to its incorporation into more complex molecular architectures, such as metal-organic assemblies with applications in sensing and materials science. researchgate.net The synthesis of these complex molecules often relies on the functionalization of the 9,10-dihydroanthracene core.
Despite the progress, challenges remain. One of the key challenges lies in the selective functionalization of the 9,10-dihydroanthracene scaffold. The development of methods for the regioselective introduction of substituents is an ongoing pursuit. Moreover, while much research has focused on derivatives like AMDA and the oxidation to anthraquinone, the specific compound this compound has received comparatively less direct attention in recent literature, suggesting that its full potential as a synthetic intermediate or a molecule with unique properties may not yet be fully realized. Future research could focus on exploring the reactivity of the hydroxyl group in this compound for the synthesis of new and potentially valuable compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9,10-dihydroanthracen-9-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-8,14-15H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQUOSGXZNGBPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(C3=CC=CC=C31)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001311327 | |
| Record name | 9,10-Dihydro-9-anthracenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001311327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
611-63-2 | |
| Record name | 9,10-Dihydro-9-anthracenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=611-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Dihydro-9-anthracenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001311327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 9,10 Dihydroanthracen 9 Ol and Its Analogs
Regioselective and Stereoselective Synthesis of 9,10-Dihydroanthracen-9-ol
The precise control over the arrangement of atoms in three-dimensional space, known as stereoselectivity, is paramount in modern chemical synthesis. For this compound and its analogs, achieving high levels of regioselectivity (control of where substituents are placed) and stereoselectivity (control of the 3D orientation of atoms) is crucial for accessing specific isomers with desired properties.
Asymmetric Approaches to Chiral this compound Derivatives
Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. The development of catalytic asymmetric methods has been a significant focus in this area. One notable approach involves the palladium-catalyzed asymmetric intramolecular Friedel-Crafts allylic alkylation of phenols, which has been successfully applied to the synthesis of chiral 9,10-dihydrophenanthrene (B48381) derivatives, structural analogs of the dihydroanthracene core. nih.govresearchgate.net This method can produce complex chiral structures in high yields with excellent enantiomeric excess (ee). nih.gov For instance, the use of chiral ligands in these palladium-catalyzed reactions allows for the enantioselective formation of C-C bonds, leading to products with up to 94% ee. researchgate.net
Another powerful strategy is the enantioselective palladium-catalyzed remote γ-C−H (hetero)arylation of free cycloalkane carboxylic acids. researchgate.net This method, facilitated by chiral bifunctional oxazoline-pyridone ligands, can establish both γ-tertiary and α-quaternary stereocenters simultaneously with outstanding enantiomeric excess, often exceeding 99%. researchgate.net While not directly targeting this compound, these advanced C-H activation strategies showcase the potential for creating complex, chiral polycyclic frameworks.
Diastereoselective Synthesis Strategies
When a molecule has multiple stereocenters, the synthesis must control the relative configuration of each, a challenge addressed by diastereoselective synthesis. Strategies often rely on substrate control, where the existing stereochemistry of the starting material dictates the stereochemical outcome of the reaction. For example, the reduction of a substituted anthrone (B1665570) precursor with a stereocenter at a position other than C9 can lead to the diastereoselective formation of one diastereomer of the corresponding this compound over another.
The reduction of 10,10-bis(pyridinylmethyl)-9(10H)-anthrones with sodium borohydride (B1222165) is a case in point. This reaction proceeds in high yields (87-90%) to afford the corresponding 10,10-bis(pyridinylmethyl)-9,10-dihydroanthracen-9-ols. researchgate.net The stereochemical outcome at the newly formed C9-hydroxyl group is influenced by the steric bulk of the existing substituents at the C10 position, leading to a diastereoselective synthesis.
Novel Catalytic and Green Chemistry Approaches to the Synthesis of the Chemical Compound
Modern synthetic chemistry places a strong emphasis on the development of catalytic methods that are not only efficient but also environmentally friendly ("green"). This includes the use of transition metals, organocatalysts, and enzymes to facilitate reactions under mild conditions with high atom economy.
Transition Metal-Catalyzed Synthetic Routes (e.g., Palladium-catalyzed reactions)
Palladium catalysis is a cornerstone of modern organic synthesis, and its application to the synthesis of dihydroanthracene frameworks is well-documented. espublisher.comespublisher.com Palladium-catalyzed Heck reactions, for instance, have been developed to synthesize 9,10-dihydrophenanthrenes, which are structurally related to dihydroanthracenes. espublisher.comespublisher.com These reactions often involve an intramolecular cyclization of a suitably functionalized precursor, forming the tricyclic core in a single step. espublisher.com Another innovative method involves a palladium-catalyzed 6π electrocyclic reaction to form substituted 9,10-dihydrophenanthrene compounds. espublisher.com
Furthermore, palladium-catalyzed annulation of arynes with ortho-halostyrenes or ortho-halo allylic benzenes provides a direct route to various polycyclic aromatic systems, including phenanthrenes. researchgate.net This methodology is valued for its ability to tolerate a wide range of functional groups and for its efficiency in constructing multiple carbon-carbon bonds in one synthetic operation. researchgate.net
Organocatalytic Transformations (e.g., HClO4 catalysis)
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. Perchloric acid (HClO4), a strong Brønsted acid, has been shown to be a highly efficient catalyst for the substitutive phosphorylation of anthracene-9-ols. researchgate.net This reaction provides access to phosphorylated 9,10-dihydroanthracenes in good to excellent yields. researchgate.net The mechanism likely involves the in-situ generation of a carbocation intermediate from the anthracene-9-ol, which is then trapped by the phosphorus nucleophile. This method is a valuable addition to the synthetic chemist's toolbox for functionalizing the dihydroanthracene scaffold. researchgate.net
Biocatalytic Syntheses of this compound (e.g., Dioxygenase-mediated oxidation)
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild, environmentally benign conditions. Naphthalene dioxygenase, an enzyme from Pseudomonas putida, has been shown to oxidize 9,10-dihydroanthracene (B76342). nih.govnih.gov While the major product of this reaction is (+)-cis-(1R,2S)-1,2-dihydroxy-1,2,9,10-tetrahydroanthracene, a minor product identified is 9-hydroxy-9,10-dihydroanthracene (a synonym for this compound). nih.gov This enzymatic oxidation demonstrates the potential of biocatalysis to introduce hydroxyl groups into the dihydroanthracene framework with high stereospecificity, offering a green alternative to traditional chemical methods. nih.govnih.gov
Below is a summary of the catalytic methods discussed:
| Catalytic Approach | Catalyst Type | Specific Catalyst/Enzyme Example | Product Type |
| Asymmetric Synthesis | Transition Metal | Palladium with Chiral Ligands | Chiral 9,10-Dihydrophenanthrene Derivatives nih.govresearchgate.net |
| Diastereoselective Synthesis | Reagent Control | Sodium Borohydride | 10,10-disubstituted-9,10-dihydroanthracen-9-ols researchgate.net |
| Transition Metal Catalysis | Transition Metal | Palladium(0) complexes | 9,10-Dihydrophenanthrenes espublisher.comespublisher.com |
| Organocatalysis | Brønsted Acid | Perchloric Acid (HClO4) | Phosphorylated 9,10-dihydroanthracenes researchgate.net |
| Biocatalysis | Enzyme | Naphthalene Dioxygenase | 9-Hydroxy-9,10-dihydroanthracene nih.gov |
Solvent-Free and Sustainable Methodologies
The development of synthetic protocols that minimize or eliminate the use of hazardous solvents is a cornerstone of green chemistry. For the synthesis of derivatives related to this compound, solvent-free and mechanochemical approaches have proven highly effective, particularly in the preparation of key precursors.
A prominent example is the Diels-Alder reaction between anthracene (B1667546) and maleic anhydride (B1165640), which yields 9,10-dihydroanthracene-9,10-α,β-succinic anhydride, a direct precursor to the dihydroanthracene skeleton. This cycloaddition can be performed under "neat" or solvent-free conditions by simply heating the reactants together. This method not only reduces waste but can also accelerate the reaction rate compared to traditional solvent-based refluxing.
Further functionalization of this anhydride has been achieved through efficient and environmentally benign solvent-free methods. A simple, catalyst-free protocol for the synthesis of 9,10-dihydro-anthracene-9,10-α,β-succinimide derivatives has been developed by merely mixing and grinding the anhydride with various amines or hydrazines at room temperature. researchgate.net This mechanochemical approach provides the corresponding imide products in quantitative yields within minutes, completely avoiding the need for solvents and external catalysts. researchgate.net
These sustainable methodologies offer significant advantages, as summarized in the table below.
| Feature | Solvent-Based Synthesis | Solvent-Free/Mechanochemical Synthesis |
| Solvent Use | Requires solvents, often high-boiling and toxic (e.g., xylene). | None required, eliminating solvent waste and toxicity concerns. |
| Reaction Time | Can require prolonged heating/refluxing. | Often significantly faster, with reactions completing in minutes. researchgate.net |
| Energy Input | Typically requires sustained heating. | Grinding provides mechanical energy; reactions can be run at room temp. |
| Work-up | Involves solvent removal and often extensive purification. | Simplified work-up, often yielding a pure product directly. |
| Atom Economy | Lower due to solvent use. | Higher, aligning with green chemistry principles. |
This table provides a comparative overview of solvent-based versus solvent-free synthetic approaches for precursors to this compound.
While the final reduction step of the carbonyl group (in anthrone or an imide precursor) to the alcohol in this compound typically involves standard reducing agents in a solvent, research into sustainable reduction techniques, such as catalytic transfer hydrogenation using green hydrogen donors, presents a pathway to a fully sustainable synthesis.
Multi-Component Reactions Incorporating the this compound Moiety
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single, efficient step by combining three or more reactants. The Passerini three-component reaction (P-3CR), which combines an aldehyde, a carboxylic acid, and an isocyanide, is a notable example that has been applied to anthracene-based systems, demonstrating a viable strategy for incorporating the dihydroanthracene core into more complex structures.
A green protocol for the Passerini reaction has been demonstrated using anthracene-9-carbaldehyde, various benzoic acid derivatives, and different isocyanides in water as the solvent. researchgate.netresearchgate.net This reaction proceeds smoothly at room temperature, yielding novel α-acyloxycarboxamide derivatives in high yields (74-86%) without the need for hazardous organic solvents. researchgate.netresearchgate.net
While this published research utilizes anthracene-9-carbaldehyde, the methodology is directly applicable to 9,10-dihydroanthracene-9-carbaldehyde, a direct precursor to this compound. By employing the dihydroanthracene aldehyde, this MCR strategy would enable the efficient, one-pot synthesis of complex molecules bearing the this compound moiety after a final reduction step.
The table below details the reactants used in the established Passerini reaction of anthracene-9-carbaldehyde, illustrating the versatility of this approach.
| Aldehyde Component | Isocyanide Component | Carboxylic Acid Component | Product Type |
| Anthracene-9-carbaldehyde | Cyclohexyl isocyanide | Benzoic acid | α-acyloxycarboxamide |
| Anthracene-9-carbaldehyde | tert-Butyl isocyanide | 4-Fluorobenzoic acid | α-acyloxycarboxamide |
| Anthracene-9-carbaldehyde | Benzyl isocyanide | 4-Chlorobenzoic acid | α-acyloxycarboxamide |
| Anthracene-9-carbaldehyde | Ethyl isocyanoacetate | 4-Methylbenzoic acid | α-acyloxycarboxamide |
This table showcases the scope of the Passerini three-component reaction with anthracene-9-carbaldehyde, a methodology applicable to dihydroanthracene analogs. researchgate.netresearchgate.net
Functionalization of the Dihydroanthracene Core in this compound Precursors
Modifying the dihydroanthracene skeleton in precursors is a key strategy for accessing a diverse range of this compound analogs. Functionalization can be targeted at the C10 position or at the peripheral aromatic rings.
A primary precursor for this compound is anthrone (9(10H)-anthracenone). The methylene (B1212753) group at the C10 position of anthrone is acidic and can be readily deprotonated to form an enolate, which can then react with various electrophiles. This allows for the introduction of substituents at the C10 position prior to the reduction of the C9 ketone. Phase transfer catalysis has been successfully employed for the asymmetric alkylation of anthrones, allowing for the enantioselective synthesis of C10-substituted products. researchgate.net This method uses quinidine- or quinine-derived catalysts under mild basic conditions to achieve high diastereoselectivity. researchgate.net Subsequent reduction of the C9 carbonyl group of the resulting 10,10-disubstituted anthrone yields the corresponding 10,10-disubstituted-9,10-dihydroanthracen-9-ol.
Another effective strategy for obtaining a functionalized dihydroanthracene core involves starting with a substituted 9,10-anthraquinone. The presence of the two carbonyl groups at the 9 and 10 positions deactivates the central ring, facilitating electrophilic substitution reactions (e.g., nitration, halogenation) on the outer aromatic rings. Subsequent reduction of the substituted anthraquinone (B42736) can then yield a substituted 9,10-dihydroanthracene. researchgate.net For example, substituted 9,10-dihydroanthracenes have been synthesized by reducing the corresponding anthraquinones with a mixture of hydriodic acid, phosphorus, and iodine. researchgate.net
Advanced methods for direct functionalization of the dihydroanthracene skeleton include lithiation followed by quenching with an electrophile. This has been demonstrated on derivatives such as 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene, where deprotonation allows for the introduction of new functional groups onto the core structure. researchgate.net
The following table summarizes these functionalization strategies.
| Strategy | Precursor | Position(s) Functionalized | Key Reagents/Methodology | Final Step to 9-ol Analog |
| Alkylation | Anthrone | C10 | Base (e.g., KOH), Alkyl Halide, Phase Transfer Catalyst researchgate.net | Reduction of C9-ketone |
| Reduction of Substituted Precursor | Substituted 9,10-Anthraquinone | Aromatic Rings (1-4, 5-8) | HI / P / I₂ researchgate.net | Not applicable (yields dihydroanthracene) |
| Lithiation | Dihydroanthracene derivative | Varies | Strong base (e.g., LHMDS), Electrophile researchgate.net | Reduction of other functional groups if needed |
This table outlines various methodologies for the functionalization of precursors to generate diverse this compound analogs.
Mechanistic Investigations of Reactivity and Transformations Involving 9,10 Dihydroanthracen 9 Ol
Electron Transfer Processes and Radical Chemistry of 9,10-Dihydroanthracen-9-ol
The 9,10-dihydroanthracene (B76342) (DHA) framework is an active participant in electron transfer processes, which can lead to the formation of radical intermediates. The bond dissociation energy for the C-H bonds at the 9 and 10 positions is estimated to be around 78 kcal/mol, making them significantly weaker than typical C-H bonds and susceptible to abstraction. wikipedia.org
In the context of this compound, the presence of the hydroxyl group influences the radical chemistry. Photo-oxygenation of the parent compound, 9,10-dihydroanthracene, can be initiated by visible light, leading to its photoexcited state (DHA*). This excited state is capable of activating molecular oxygen (O2) to a superoxide anion radical (O2•−) via electron transfer. nih.gov This process ultimately leads to oxidation products such as anthraquinone (B42736). nih.govresearchgate.net The reaction is thought to proceed through a free-radical mechanism, which is supported by radical scavenging experiments. researchgate.netresearchgate.net The formation of radical cations of anthracene (B1667546) derivatives has been observed during acid-catalyzed oxidation reactions with metal complexes, suggesting that electron transfer is a key mechanistic step. nih.gov
Pericyclic Reactions and Rearrangements Involving the Chemical Compound
Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. They are governed by the principles of orbital symmetry.
Sigmatropic Rearrangements
Sigmatropic rearrangements involve the migration of a sigma bond across a π-electron system. wikipedia.org A notable example related to the this compound framework is the researchgate.nettruman.edu sigmatropic rearrangement of 10,10-disubstituted 9-anthrols, which are tautomers of the corresponding 9-anthrones. Following reduction, these 10,10-disubstituted 9,10-dihydroanthracen-9-ols can undergo a smooth rearrangement when heated in acetic acid to yield 9-allenyl-10-substituted anthracenes. rsc.org This transformation is significantly accelerated in the presence of acid catalysts like trifluoroacetic acid (TFA) or toluene-p-sulphonic acid (TPSA). rsc.org For instance, in the presence of TFA in carbon tetrachloride, the reaction can be completed in just 5 minutes at 0–5 °C. rsc.org
Table 1: Acid-Catalyzed researchgate.nettruman.edu Sigmatropic Rearrangement of 10,10-disubstituted-9-anthrols
| Entry | Reactant (10,10-disubstituted-9-anthrol) | Conditions | Product (9-allenyl-10-substituted anthracene) |
|---|---|---|---|
| 1 | 10,10-bis(prop-2-ynyl)-9-anthrol | Acetic Acid, heat | 9-(propa-1,2-dienyl)-10-(prop-2-ynyl)anthracene |
| 2 | 10-allyl-10-(prop-2-ynyl)-9-anthrol | Acetic Acid, heat | 9-allenyl-10-allylanthracene |
| 3 | 10,10-bis(prop-2-ynyl)-9-anthrol | TFA, CCl4, 0-5°C, 5 min | 9-(propa-1,2-dienyl)-10-(prop-2-ynyl)anthracene |
This table is based on findings from the rearrangement of related 9-anthrols. rsc.org
Electrocyclic Reactions
Electrocyclic reactions are intramolecular pericyclic reactions that result in the formation of a ring from a conjugated π-system, or the reverse ring-opening process. wikipedia.orglibretexts.org These reactions can be initiated either thermally or photochemically, and their stereochemical outcome is dictated by the Woodward-Hoffmann rules. uchicago.edumasterorganicchemistry.com For a given molecule, thermal and photochemical reactions yield different stereoisomers because the symmetry of the highest occupied molecular orbital (HOMO) is different in the ground state versus the photoexcited state. masterorganicchemistry.com
The core of this compound lacks the necessary conjugated polyene system to directly participate in a classic electrocyclic reaction. Such reactions typically involve systems like 1,3-butadiene or 1,3,5-hexatriene. researchgate.net However, derivatives of this compound could potentially be designed to undergo such transformations. For instance, elimination of the hydroxyl group and a proton from an adjacent carbon could, in principle, generate a conjugated system capable of undergoing an electrocyclic reaction, though this is not a commonly reported pathway for the parent alcohol.
Cycloaddition Chemistry (e.g., Diels-Alder reactions)
The Diels-Alder reaction is a [4+2] cycloaddition that typically occurs between a conjugated diene and a dienophile. blogspot.com The parent 9,10-dihydroanthracene structure is most commonly the product of a Diels-Alder reaction where anthracene acts as the diene. truman.edublogspot.com The central ring of this compound is not a conjugated diene and therefore does not readily participate as the diene component in Diels-Alder reactions.
However, the dihydroanthracene scaffold can be modified to participate in cycloadditions. Research has shown that an exocyclic diene derivative of a 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene can undergo a Diels-Alder reaction with naphthoquinone as the dienophile. rsc.org This demonstrates that while the core ring system is inactive, functionalization can enable cycloaddition chemistry.
Oxidation and Reduction Pathways of the Alcohol Functionality and the Dihydroanthracene Ring
The 9,10-dihydroanthracene framework and its derivatives are readily susceptible to oxidation-reduction reactions. The central dihydroaromatic ring can be aromatized, and the alcohol functionality at the C-9 position can be oxidized to a ketone.
Oxidative dehydrogenation (aromatization) of 9,10-dihydroanthracene to anthracene can be achieved using various reagents. sigmaaldrich.com One efficient method involves using molecular oxygen as the oxidant in the presence of a catalyst system comprising 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and sodium nitrite, which achieves over 99% conversion and selectivity. researchgate.net A catalyst-free, visible-light-triggered photo-oxygenation of 9,10-dihydroanthracene using O2 can yield anthraquinone quantitatively. nih.gov
Conversely, the reduction of related anthraquinones is a common method to synthesize substituted 9,10-dihydroanthracenes. researchgate.net For example, anthraquinones can be reduced using a mixture of hydriodic acid, phosphorus, and iodine. researchgate.net
Selective Oxidation Methodologies (e.g., with mCPBA and Mn complex)
Specific reagents can be employed for the selective oxidation of the 9,10-dihydroanthracene system.
m-Chloroperoxybenzoic acid (m-CPBA): m-CPBA is a versatile oxidizing agent commonly used for the epoxidation of alkenes and the Baeyer-Villiger oxidation of ketones. masterorganicchemistry.com In the context of this compound, m-CPBA would be expected to oxidize the secondary alcohol at the C-9 position to the corresponding ketone, 9-anthrone. While specific studies on this exact transformation are not prevalent, the oxidation of secondary alcohols to ketones is a well-established reaction for peroxy acids. Furthermore, organometallic cobalt complexes have been shown to catalyze the stereoselective oxidation of alkanes with m-CPBA. mdpi.com
Manganese (Mn) complexes: High-valent manganese-oxo and manganese-hydroxo complexes are potent oxidants capable of C-H bond oxidation. ru.nl A mononuclear manganese(III)-aqua complex has been shown to catalyze the six-electron oxidation of anthracene to anthraquinone, a reaction that is significantly enhanced by the presence of acid. nih.gov The mechanism is proposed to occur via an acid-promoted electron transfer from the anthracene substrate to the Mn(III) complex. nih.gov Manganese(IV)-hydroxo complexes can also oxidize anthracene derivatives through an electron-transfer mechanism. ru.nl For this compound, such manganese complexes could facilitate the oxidation of the C-H bonds at the 9 and 10 positions, leading to aromatization, and could also oxidize the alcohol functionality. Manganese(III) complexes stabilized with N-heterocyclic carbene ligands have also proven to be effective catalysts for the oxidation of alcohols using tert-butyl hydroperoxide (TBHP) as the terminal oxidant. nih.gov
Table 2: Summary of Oxidation Reactions on the Dihydroanthracene Core
| Reaction Type | Reagent/Catalyst | Substrate | Product(s) |
|---|---|---|---|
| Photo-oxygenation | Visible Light, O2 | 9,10-Dihydroanthracene | Anthraquinone |
| Catalytic Dehydrogenation | DDQ / NaNO2, O2 | 9,10-Dihydroanthracene | Anthracene |
| C-H Oxidation / Aromatization | Mn(III) or Mn(IV) complexes | Anthracene / Dihydroanthracene | Anthraquinone / Anthracene |
| Alcohol Oxidation | Mn(III)-NHC complex / TBHP | Alcohols | Aldehydes/Ketones |
This table summarizes general findings for the dihydroanthracene core and related catalytic systems. nih.govnih.govresearchgate.netru.nlnih.gov
Reductive Transformations and Hydrogenation Studies
The reduction of this compound involves the transformation of the secondary benzylic alcohol functional group. While specific catalytic hydrogenation studies detailing the reaction parameters for this compound are not extensively documented in readily available literature, the transformation can be predicted based on the established principles of organic chemistry. The typical reduction of a benzylic alcohol, particularly through methods like catalytic hydrogenolysis, results in the cleavage of the carbon-oxygen bond and its replacement with a carbon-hydrogen bond.
This process would convert this compound into 9,10-dihydroanthracene. The reaction proceeds via the hydrogenation of the C-O bond at the benzylic C-9 position. Catalysts commonly employed for such transformations include palladium on carbon (Pd/C), Raney nickel, or others known to be effective for hydrogenolysis. The flanking phenyl rings stabilize the molecule, but the central dihydro-ring makes the C-9 position reactive towards such reductive cleavage. This transformation is distinct from the hydrogenation of the aromatic rings, which would require more forcing conditions. The analogous reduction of anthraquinones with reagents like hydriodic acid and phosphorus is a known route to substituted 9,10-dihydroanthracenes. researchgate.net
Substitution Reactions at the 9-Position of this compound
The hydroxyl group at the C-9 position of this compound serves as a leaving group, enabling various substitution reactions at this benzylic carbon.
Nucleophilic Substitution Mechanisms
Nucleophilic substitution at the 9-position of this compound predominantly proceeds through a unimolecular nucleophilic substitution (SN1) mechanism. This preference is dictated by the structure of the substrate. Upon protonation of the hydroxyl group by an acid catalyst, it leaves as a water molecule, generating a secondary carbocation at the C-9 position.
This carbocation is significantly stabilized by two key factors:
Benzylic Stabilization: The C-9 carbon is adjacent to two phenyl rings.
Resonance Delocalization: The positive charge can be delocalized across the pi-systems of both flanking aromatic rings.
The high stability of this intermediate carbocation greatly favors the stepwise SN1 pathway over the concerted bimolecular (SN2) pathway. Once formed, this carbocation is rapidly attacked by a wide range of nucleophiles to yield the substituted product.
An example of this reactivity is the highly efficient perchloric acid (HClO4)-catalyzed substitutive phosphorylation of anthracene-9-ols with P(O)-H compounds. This reaction affords phosphorylated 9,10-dihydroanthracenes in good to excellent yields, demonstrating the utility of the SN1 pathway in forming new carbon-phosphorus bonds at the 9-position.
| Nucleophile (P(O)-H Species) | Catalyst | Product Type | Yield |
|---|---|---|---|
| Diphenylphosphine oxide | HClO4 | 9-Phosphoryl-9,10-dihydroanthracene | Good to Excellent |
| Dibutyl phosphite | HClO4 | 9-Phosphoryl-9,10-dihydroanthracene | Good to Excellent |
Electrophilic Substitution Mechanisms
Direct electrophilic substitution at the sp³-hybridized C-9 position of this compound is not a characteristic or feasible reaction pathway. Electrophiles are electron-seeking species and attack regions of high electron density. The C-9 carbon, bonded to an electronegative oxygen atom, is electron-deficient and thus not susceptible to electrophilic attack.
Instead, electrophilic substitution reactions involving this molecule occur on the electron-rich aromatic side rings. The central, non-aromatic ring does not participate in electrophilic aromatic substitution. The reactivity of the outer benzene (B151609) rings is similar to other substituted benzene compounds. The high electron density of the pi-systems in the terminal rings makes them the preferred sites for attack by electrophiles, a foundational concept in the chemistry of polycyclic aromatic hydrocarbons like anthracene.
Acid-Catalyzed and Base-Catalyzed Reactions of the Chemical Compound
The reactivity of this compound is significantly influenced by the presence of acids or bases.
Acid-Catalyzed Reactions: In acidic media, the hydroxyl group at the 9-position is readily protonated, converting it into a good leaving group (H₂O). This facilitates the formation of the highly stabilized 9-anthracenyl carbocation, as described in the SN1 mechanism (Section 3.4.1). This intermediate can then undergo two primary reactions:
Substitution: If a suitable nucleophile is present in the reaction medium, it will attack the carbocation to form a 9-substituted-9,10-dihydroanthracene product.
Elimination (Dehydration): In the absence of a strong nucleophile, a proton can be abstracted from the C-10 position, leading to the elimination of water and the formation of the fully aromatic anthracene. This dehydration reaction is a common pathway for benzylic alcohols under acidic, heated conditions.
Base-Catalyzed Reactions: In the presence of a base, the hydroxyl group can be deprotonated to form an alkoxide. While this enhances the nucleophilicity of the oxygen, a more common base-catalyzed reaction for benzylic alcohols is oxidation. With a suitable oxidizing agent, this compound can be converted to its corresponding ketone, 9(10H)-anthracenone, more commonly known as anthrone (B1665570). This transformation involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the C-9 carbon. Anthrone exists in equilibrium with its enol tautomer, anthracen-9-ol. nih.gov
Photochemical and Photophysical Processes of this compound
The photochemical and photophysical properties of this compound are fundamentally different from those of the fully aromatic anthracene. The sp³ hybridization at the C-9 and C-10 positions disrupts the extended π-conjugation across the molecule. Consequently, its electronic structure is not that of a single large chromophore but rather resembles two separate benzene rings linked by a non-aromatic central ring.
This structural feature means that its UV absorption spectrum is more akin to a substituted benzene or diphenylmethane than to anthracene. The characteristic vibrational fine structure seen in the absorption spectrum of anthracene is absent. Photochemical reactions involving benzylic alcohols can proceed through various pathways upon UV irradiation, including homolytic cleavage of the C-O or C-H bonds to form radical intermediates, or photo-elimination of water. rsc.orgresearchgate.netrsc.org Studies on silicon analogues, such as 9,10-dihydro-9-silaanthracene, show that photolysis can lead to the formation of carbon-centered radicals. researchgate.net
Photoinduced Electron Transfer and Excited State Dynamics
The disruption of the π-system across the central ring significantly impacts the excited state dynamics and the potential for photoinduced electron transfer (PET). In contrast to extensively studied systems like 9,10-dicyanoanthracene, which are designed as powerful electron acceptors due to their low-lying LUMO and extended conjugation, this compound is not an efficient participant in such processes.
Its excited state is largely localized on the individual phenyl rings. Upon photoexcitation, the molecule behaves more like two independent chromophores. While the phenyl rings could theoretically act as electron donors, the molecule lacks the low-energy excited states and the delocalized molecular orbitals that facilitate efficient, long-range electron transfer seen in fully aromatic anthracenes. The excited state would likely decay rapidly through non-radiative pathways or by undergoing the photochemical reactions mentioned in Section 3.6, rather than participating in intermolecular PET as either a donor or an acceptor.
Photoreactions and Photorearrangements
The photochemical behavior of this compound is not extensively documented in dedicated studies. However, the photoreactivity of the closely related anthracene scaffold provides a basis for predicting its likely transformations under the influence of light. Anthracene and its derivatives are well-known to undergo a variety of photochemical reactions, primarily [4+4] cycloadditions (photodimerization) and, in the presence of oxygen, the formation of endoperoxides.
One of the most characteristic photoreactions of anthracenes is photodimerization, where two molecules of the anthracene derivative undergo a [4+4] cycloaddition across the 9 and 10 positions upon irradiation with UV light. This process is typically reversible, with the dimer dissociating back to the monomers upon heating or irradiation at a shorter wavelength. For 9-substituted anthracene derivatives, the presence of a substituent can influence the regioselectivity and stereoselectivity of the dimerization.
In the presence of molecular oxygen and a photosensitizer, many anthracene derivatives react to form 9,10-endoperoxides. This reaction proceeds via the generation of singlet oxygen, which then undergoes a Diels-Alder-type reaction with the anthracene ring. These endoperoxides are often stable at low temperatures but can release oxygen upon heating or further irradiation, sometimes leading to rearranged or oxidized products. For instance, the photolysis of anthracene-9,10-endoperoxide can lead to the formation of anthraquinone and other products.
While specific studies on this compound are scarce, it is plausible that it could undergo analogous photoreactions. The presence of the hydroxyl group at the 9-position may influence the electronic properties of the diene system and, consequently, its photochemical reactivity. It is also possible that the hydroxyl group could participate in photorearrangements or photoelimination reactions, although such pathways have not been reported.
Table 1: Potential Photoreactions of Anthracene Derivatives Relevant to this compound
| Reaction Type | Reactant | Conditions | Product(s) | Notes |
| Photodimerization | 9-substituted anthracenes | UV irradiation | [4+4] cycloadduct | A common reaction for many anthracene derivatives. |
| Endoperoxide Formation | 9,10-disubstituted anthracenes | Photosensitizer, O₂, light | 9,10-endoperoxide | Proceeds via reaction with singlet oxygen. |
| Photorearrangement | Anthracene-9,10-endoperoxide | UV irradiation | Anthraquinone, diepoxide | Decomposition of the initial photoproduct. |
This table presents potential reaction pathways for this compound based on the known reactivity of similar anthracene derivatives. Specific experimental data for this compound is not available in the reviewed literature.
Electrochemical Behavior and Redox Chemistry of this compound
The electrochemical behavior and redox chemistry of this compound have not been the subject of extensive investigation in the scientific literature. Consequently, detailed information regarding its oxidation and reduction potentials, as well as the mechanisms of its electrochemical transformations, is limited. However, insights into its potential redox behavior can be inferred from the well-established chemistry of the parent 9,10-dihydroanthracene and related hydroxy-substituted aromatic compounds.
The 9,10-dihydroanthracene core is known to undergo oxidation to form the more stable aromatic anthracene system. This dehydrogenation process involves the removal of two hydrogen atoms from the 9 and 10 positions. In the case of this compound, the presence of a hydroxyl group at a benzylic position introduces additional possibilities for its redox chemistry.
It is anticipated that the electrochemical oxidation of this compound would lead to the formation of anthraquinone. This transformation would likely proceed through a multi-step mechanism involving the initial oxidation of the alcohol to a ketone, followed by the elimination of water and subsequent oxidation of the resulting anthracenol to anthraquinone.
The reduction of this compound is less predictable without experimental data. Generally, the reduction of similar aromatic alcohols is not a facile process unless activated by other functional groups.
Table 2: Postulated Redox Transformations of this compound
| Transformation | Reactant | Reagent/Condition | Product |
| Oxidation | This compound | Oxidizing agent / Anodic potential | Anthraquinone |
| Dehydrogenation | This compound | Dehydrogenation catalyst | Anthracenol |
The transformations presented in this table are hypothetical and based on the general chemical principles of related compounds. Specific electrochemical data for this compound is not available in the consulted literature.
Advanced Spectroscopic and Structural Elucidation Techniques for 9,10 Dihydroanthracen 9 Ol Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy provides unparalleled insight into the molecular structure and dynamics of 9,10-Dihydroanthracen-9-ol in solution.
2D and 3D NMR for Complex Structure and Conformational Analysis
Two-dimensional (2D) and three-dimensional (3D) NMR techniques are pivotal in unambiguously assigning the proton (¹H) and carbon (¹³C) signals of this compound and determining its preferred conformation. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely employed.
The central six-membered ring of the 9,10-dihydroanthracene (B76342) core can adopt different conformations, such as a boat or a planar form. The conformation is influenced by the nature and orientation of the substituents at the 9- and 10-positions. For derivatives of 9,10-dihydroanthracene, it has been suggested that the central ring can exist in a boat conformation. The specific conformation of this compound, with a hydroxyl group at the 9-position, would be determined by the interplay of steric and electronic effects.
A hypothetical analysis using 2D NMR could proceed as follows:
¹H-¹H COSY: This experiment would reveal the coupling network between protons, helping to identify adjacent protons within the aromatic rings and the dihydroanthracene core. For instance, the proton at C9 would show a correlation with the proton at C10 (if present) and potentially with adjacent aromatic protons.
¹H-¹³C HSQC: This spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the direct assignment of carbon signals based on the already assigned proton signals.
¹H-¹³C HMBC: This experiment reveals longer-range correlations between protons and carbons (typically over two to three bonds). This is crucial for assigning quaternary carbons and for piecing together the carbon skeleton. For example, the hydroxyl proton could show a correlation to C9 and C10, confirming its position.
The following table illustrates hypothetical ¹H and ¹³C NMR chemical shift assignments for this compound based on known data for similar structures.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-9 | ~5.0 | C-9: ~70 |
| H-10 | ~3.9 (axial), ~3.7 (equatorial) | C-10: ~35 |
| Aromatic H | 7.2 - 7.5 | Aromatic C: 125-140 |
| OH | Variable |
Note: The above data is illustrative and based on general principles and data for related compounds. Actual experimental values may vary.
Solid-State NMR for Molecular Packing and Dynamics
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for investigating the structure and dynamics of molecules in the solid state, providing information that is complementary to single-crystal X-ray diffraction. For this compound, ssNMR could be used to study its crystalline packing and the dynamics of the molecule within the crystal lattice.
Techniques such as ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution spectra of the carbon skeleton in the solid state. The chemical shifts in the solid state can differ from those in solution, providing insights into intermolecular interactions such as hydrogen bonding involving the hydroxyl group. Furthermore, ssNMR can be used to study polymorphism, where the same compound crystallizes in different forms with distinct molecular packing and physical properties.
Dynamic NMR Studies of Interconversion Processes
Dynamic NMR (DNMR) spectroscopy is used to study chemical processes that occur on a timescale comparable to the NMR timescale. For this compound, DNMR could be employed to investigate conformational interconversion processes, such as the boat-to-boat inversion of the central ring.
By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, where the interconversion is slow on the NMR timescale, separate signals may be observed for protons or carbons in different conformational environments (e.g., axial and equatorial protons at C10). As the temperature is increased, the rate of interconversion increases, leading to broadening of the signals and eventually coalescence into a single time-averaged signal at higher temperatures. Analysis of the line shapes as a function of temperature allows for the determination of the activation energy and other thermodynamic parameters of the interconversion process.
Advanced Mass Spectrometry (MS) Techniques for Reaction Pathway Elucidation
Advanced mass spectrometry techniques are crucial for identifying this compound, characterizing its structure, and elucidating the pathways of its chemical reactions by identifying intermediates and products.
Tandem Mass Spectrometry (MS/MS) for Fragment Analysis
Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to fragmentation, and the resulting fragment ions are mass-analyzed. The fragmentation pattern provides a fingerprint of the molecule and can be used to deduce its structure.
For this compound (molecular weight: 196.24 g/mol ), the precursor ion [M]+• or a protonated molecule [M+H]+ would be selected. Collision-induced dissociation (CID) would likely lead to characteristic fragmentation pathways. A plausible fragmentation pattern could involve:
Loss of a water molecule (H₂O): The hydroxyl group can be eliminated along with a hydrogen atom, leading to a fragment ion with m/z 178.
Loss of a formyl radical (CHO•): Cleavage of the C9-C10 bond and rearrangement could lead to the loss of a formyl radical, resulting in a fragment ion.
Retro-Diels-Alder reaction: Although less common for the dihydro- form, under certain conditions, a retro-Diels-Alder fragmentation of the central ring might be observed.
The following table summarizes a hypothetical fragmentation pattern for this compound in an MS/MS experiment.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |
| 196 ([M]+•) | 178 | H₂O |
| 196 ([M]+•) | 167 | CHO• |
| 196 ([M]+•) | 165 | H₂O + H• |
Note: This table represents a hypothetical fragmentation pattern. Actual fragmentation will depend on the ionization method and collision energy.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination of Intermediates
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). This accuracy allows for the determination of the elemental composition of a molecule or its fragments.
HRMS is particularly valuable for elucidating reaction pathways by identifying transient intermediates. For example, in the oxidation of 9,10-dihydroanthracene, various oxygenated intermediates can be formed. The exact mass of the protonated molecule of this compound is 197.0966 (for the [M+H]⁺ ion with the elemental composition C₁₄H₁₃O⁺).
In a study of the photo-oxidation of 9,10-dihydroanthracene to anthraquinone (B42736), HRMS could be used to identify intermediates such as this compound and subsequent oxidation products by determining their precise masses and confirming their elemental compositions. This level of accuracy is crucial for distinguishing between species with the same nominal mass but different elemental formulas.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Intermolecular Interactions
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural characterization of this compound. These methods provide detailed information regarding the presence of specific functional groups and the nature of intermolecular forces, such as hydrogen bonding, which are critical to the molecule's solid-state structure and properties.
The IR spectrum of this compound is characterized by distinct absorption bands corresponding to its key structural components. The most prominent feature is the O-H stretching vibration of the hydroxyl group, which typically appears as a broad band in the region of 3200-3600 cm⁻¹. The position and broadness of this band are highly sensitive to the extent of hydrogen bonding. Strong intermolecular hydrogen bonds cause a shift to lower wavenumbers and significant broadening.
Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the dihydro portion of the central ring appear just below 3000 cm⁻¹. The C-O stretching vibration of the secondary alcohol gives rise to a strong band typically found in the 1000-1200 cm⁻¹ range. Aromatic C=C stretching vibrations within the benzene (B151609) rings produce a series of sharp bands in the 1450-1600 cm⁻¹ region.
Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman spectra, the aromatic ring vibrations and the skeletal framework of the molecule typically produce strong and sharp signals, aiding in a comprehensive structural analysis.
Attenuated Total Reflectance (ATR) and Surface-Enhanced Raman Scattering (SERS) Applications
Modern vibrational spectroscopy techniques like Attenuated Total Reflectance (ATR)-FTIR and Surface-Enhanced Raman Scattering (SERS) offer enhanced capabilities for analyzing this compound, particularly for samples with limited quantity or for studying surface interactions.
ATR-FTIR is a valuable technique that allows for the direct analysis of solid or liquid samples with minimal preparation. For this compound, ATR would provide high-quality IR spectra comparable to traditional transmission methods but with greater ease and speed. It is particularly useful for obtaining data on powdered samples and for studying surface chemistry. While specific ATR spectra for the parent this compound are not detailed in the available literature, ATR-IR data exists for the closely related 9,10-Dihydroanthracene, confirming the utility of this technique for the core molecular structure. nih.gov
SERS is a highly sensitive technique that can enhance Raman signals by orders of magnitude when a molecule is adsorbed onto or in close proximity to a nanostructured metallic surface (typically silver or gold). For this compound, SERS could be employed to:
Achieve ultra-low detection limits: This is beneficial for trace analysis or when sample material is scarce.
Probe orientation on surfaces: The enhancement of specific vibrational modes is dependent on the molecule's orientation relative to the metal surface. This can provide insights into how the hydroxyl group and aromatic rings interact with the substrate.
Study intermolecular interactions at interfaces: SERS can elucidate the nature of hydrogen bonding and π-stacking interactions in thin films or at interfaces, which may differ from the bulk crystalline state.
X-ray Crystallography for Single Crystal and Powder Diffraction Analysis
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. Both single-crystal X-ray diffraction (SCXRD) and X-ray powder diffraction (XRPD) provide crucial data on the molecular structure, conformation, and packing of this compound and its derivatives.
Elucidation of Molecular Conformation and Packing
For instance, crystallographic analysis of cis-9,10-dialkyl-9,10-dihydroanthracene-9,10-diols shows the central ring in a boat conformation with the alkyl substituents in pseudo-axial positions. rsc.org In contrast, some trans isomers have been found to exhibit a more planar ring structure. rsc.org The conformation of this compound itself is expected to feature this characteristic boat-like central ring.
The crystal packing is governed by a combination of intermolecular forces. In derivatives lacking strong hydrogen-bonding groups, such as 9,9-Dimethyl-9,10-dihydroanthracene, the packing is stabilized by weaker C—H⋯π intermolecular interactions. researchgate.net For this compound, the packing would be dominated by the stronger hydrogen bonds formed by the hydroxyl group, supplemented by van der Waals forces and potential π-π stacking interactions between the aromatic rings of adjacent molecules. nih.gov
Analysis of Hydrogen Bonding and Intermolecular Interactions
The presence of the hydroxyl group makes hydrogen bonding the most significant intermolecular interaction in the crystal structure of this compound. The hydroxyl group can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom). This dual capability allows for the formation of extensive hydrogen-bonding networks, such as chains or dimers, which dictate the crystal packing arrangement.
Analysis of the crystal structure would reveal precise details of this network, including:
O-H···O distances and angles: These geometric parameters define the strength and nature of the hydrogen bonds.
Supramolecular motifs: The specific patterns (e.g., chains, rings, sheets) formed by the hydrogen bonds.
Interplay with other forces: How hydrogen bonding coexists and competes with weaker interactions like C-H···π and π-π stacking to determine the final, most stable crystal lattice.
While a specific crystal structure for the parent this compound is not available in the search results, computational analysis for the related 9,10-Dihydroanthracene-9,10-diol indicates it has two hydrogen bond donors and two acceptors, highlighting the strong potential for extensive hydrogen-bonded networks in such structures. nih.gov
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Chiral Derivatives
When the 9 and 10 positions of the dihydroanthracene core are substituted asymmetrically, chiral centers are created, leading to enantiomeric forms of the molecule. Chiroptical spectroscopy, particularly Circular Dichroism (CD), is an essential technique for studying these chiral derivatives. CD measures the differential absorption of left and right circularly polarized light, providing unique information about the stereochemistry of the molecule.
For chiral derivatives of this compound, CD spectroscopy can be used to:
Determine Absolute Configuration: The sign of the Cotton effects (the characteristic peaks and troughs in a CD spectrum) can be correlated with the absolute configuration (R/S) of the stereocenters. Studies on structurally similar 9,10-trans-disubstituted 9,10-dihydrophenanthrenes have shown that the sign of the long-wavelength Cotton effect is directly related to the benzylic chirality and can be used to assign the absolute configuration. nih.gov
This dual sensitivity allows CD to provide a detailed stereochemical picture, revealing both the absolute configuration of chiral centers and the preferred conformation of the molecule in solution. nih.gov
Ultrafast Spectroscopy for Transient Species and Excited State Dynamics
Ultrafast spectroscopy techniques, such as femtosecond transient absorption spectroscopy, are employed to investigate the dynamics of molecules on extremely short timescales (femtoseconds to picoseconds) following photoexcitation. These methods are crucial for understanding the photophysical and photochemical pathways of this compound, including the formation and decay of transient species and the dynamics of its excited states.
Upon absorption of UV light, the molecule is promoted to an electronically excited state. Ultrafast spectroscopy can track the subsequent events, which may include:
Excited State Relaxation: Monitoring the decay of the initial singlet excited state (S₁) through processes like internal conversion and fluorescence.
Intersystem Crossing: Observing the formation of the triplet excited state (T₁) from the singlet state. Studies on related 9,10-anthraquinone derivatives have quantified extremely rapid intersystem crossing rates (k_isc = 2.5 x 10¹² s⁻¹), demonstrating the efficiency of this process in the anthracene (B1667546) core. nih.gov
Formation of Transient Species: Photoexcitation could potentially induce chemical reactions, such as the elimination of water to form a transient carbocation or the homolytic cleavage of C-H or O-H bonds to generate radical species. Transient absorption spectroscopy can capture the spectral signatures of these short-lived intermediates. Research on anthracene-9,10-endoperoxide has successfully used this technique to identify transient biradical species and track their decay on a picosecond timescale. rsc.org
Vibrational Cooling: After relaxation to a lower electronic state, the molecule often possesses excess vibrational energy ("hot" ground state). Ultrafast spectroscopy can monitor the dissipation of this energy to the surrounding solvent, a process known as vibrational cooling, which for related anthracene derivatives occurs on a timescale of approximately 18-21 ps. rsc.orgfu-berlin.de
By applying these techniques, a complete picture of the energy dissipation pathways from the moment of photon absorption can be constructed, providing fundamental insights into the photostability and photoreactivity of this compound.
Computational and Theoretical Chemistry Studies of 9,10 Dihydroanthracen 9 Ol
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These calculations solve approximations of the Schrödinger equation to yield information about molecular orbitals, charge distribution, and molecular geometry.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it a standard tool for calculating the ground state geometries and energies of organic molecules.
For 9,10-Dihydroanthracen-9-ol, a DFT study would typically begin with a geometry optimization to find the most stable three-dimensional arrangement of atoms (the global minimum on the potential energy surface). This involves calculating the forces on each atom and adjusting their positions until the total energy of the molecule is minimized. Common functionals used for such calculations on organic molecules include B3LYP, often paired with basis sets like 6-31G(d) or larger, such as 6-311++G(d,p), to provide a more accurate description of electron distribution.
The output of such a calculation would provide key energetic and geometric parameters. For instance, in the related molecule 9,10-dihydroanthracene (B76342), the central ring is known to adopt a non-planar, boat-like conformation. A DFT optimization of this compound would determine how the introduction of a hydroxyl group at the C9 position affects this geometry, including changes in bond lengths, bond angles, and the critical dihedral angle between the two benzene (B151609) rings.
Table 1: Hypothetical DFT-Calculated Properties for this compound (Note: This table is illustrative of the data that would be obtained from a DFT calculation and is not based on published results for this specific molecule.)
| Property | Calculated Value | Significance |
|---|---|---|
| Total Ground State Energy (Hartree) | -618.XXXX | Provides a baseline for comparing the stability of different isomers or conformers. |
| HOMO Energy (eV) | -5.X | Indicates the molecule's tendency to donate electrons. |
| LUMO Energy (eV) | +0.Y | Indicates the molecule's tendency to accept electrons. |
| HOMO-LUMO Gap (eV) | 6.Z | Relates to the molecule's electronic excitability and kinetic stability. |
| Dipole Moment (Debye) | 1.W | Quantifies the overall polarity of the molecule, influenced by the -OH group. |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide very high accuracy, although at a significantly greater computational cost than DFT.
For a molecule like this compound, high-accuracy ab initio calculations could be used to refine the geometries and energies obtained from DFT. For example, studies on the parent compound, 9,10-dihydroanthracene (DHA), have utilized ab initio methods at the Hartree-Fock level with a 6-31G(d) basis set to investigate its structure. rsc.org Such calculations determined that DHA has a non-planar geometry with a dihedral angle of 142.2° between the two benzene rings. rsc.org Applying a similar level of theory to this compound would precisely quantify the structural impact of the hydroxyl substituent. These methods are also crucial for calculating properties where DFT may be less reliable, such as weak intermolecular interactions or excited state energies.
A key application of quantum chemical calculations is the prediction of spectroscopic properties, which can be directly compared with experimental spectra to validate the computed structure.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can calculate the nuclear magnetic shielding tensors for each atom. These values can then be converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. For this compound, this would predict the chemical shifts for the protons and carbons, helping to assign peaks in an experimental spectrum. Calculations on related anions have shown a good correlation between calculated charge distributions and experimental ¹³C NMR chemical shifts. rsc.org
IR and Raman Spectroscopy: The vibrational frequencies of a molecule can be computed by calculating the second derivatives of the energy with respect to atomic positions. These frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. The calculation not only predicts the position of the vibrational bands but also their intensities, aiding in the interpretation of the experimental spectra. For this compound, this would be particularly useful for identifying the characteristic stretching frequency of the O-H group and the C-O bond, as well as the various C-H and C-C vibrations of the dihydroanthracene core.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for calculating electronic excitation energies, which correspond to the absorption bands in a UV-Vis spectrum. This calculation would predict the wavelength of maximum absorption (λ_max) and the corresponding oscillator strength, providing insight into the electronic transitions of the molecule.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects
While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and conformational changes over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule behaves in different environments.
For this compound, an MD simulation would be valuable for exploring its conformational landscape. The central six-membered ring is not aromatic and can flex between different boat and twisted-boat conformations. Furthermore, the hydroxyl group can rotate, leading to different rotamers. An MD simulation can map the energy barriers between these different conformations and determine their relative populations at a given temperature.
MD simulations are also essential for studying solvation effects. By explicitly including solvent molecules (such as water or an organic solvent) in the simulation box, one can observe how the solvent organizes around the solute and how intermolecular interactions, particularly hydrogen bonds involving the hydroxyl group, influence the solute's conformation and dynamics.
Reaction Pathway Modeling and Transition State Analysis for Mechanistic Understanding
Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy path from reactants to products. This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate.
For this compound, this methodology could be applied to understand its synthesis (e.g., the reduction of 9-hydroxyanthracen-10(9H)-one) or its subsequent reactions, such as oxidation or dehydration. DFT calculations are commonly employed to optimize the geometries of reactants, products, and the transition state. The energy difference between the reactants and the transition state gives the activation energy (Ea) of the reaction, which is a key determinant of the reaction rate. For instance, DFT has been used to investigate the kinetics and mechanisms of Diels-Alder reactions involving anthracene (B1667546) derivatives, successfully identifying transition states and predicting the major products. orientjchem.org This same approach could be used to model, for example, the acid-catalyzed dehydration of this compound to form anthracene, identifying the key carbocation intermediate and transition states.
Quantitative Structure-Activity Relationship (QSAR) Studies focusing on Non-Biological Applications
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and a specific activity. This is achieved by calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and using statistical methods to correlate them with the observed activity.
While QSAR is most famous in drug discovery, it also has significant non-biological applications, such as predicting the properties of materials, catalysts, or industrial chemicals. For a series of derivatives of this compound, a QSAR study could be developed to predict properties relevant to materials science. For example, if these compounds were being investigated as potential fluorescent dyes or as additives in polymers, a QSAR model could be built to correlate structural features with properties like fluorescence quantum yield, thermal stability, or solubility in a polymer matrix. This would involve synthesizing a training set of related molecules, measuring the property of interest, calculating a wide range of molecular descriptors, and then building a predictive model to guide the design of new compounds with enhanced properties.
Development of Predictive Models for Material Properties
The development of predictive models for the material properties of a specific compound like this compound begins with the calculation of its fundamental molecular characteristics. Although specific, large-scale predictive models for this molecule are not found in current literature, the necessary foundational data can be generated using standard computational chemistry techniques. These calculations provide the descriptors used in Quantitative Structure-Property Relationship (QSPR) models, which can forecast the macroscopic properties of materials.
The first step in such a study involves geometry optimization, typically using DFT methods, to determine the most stable three-dimensional conformation of the molecule. From this optimized structure, a wide range of electronic and structural properties can be calculated. These properties serve as the building blocks for predicting behavior such as conductivity, thermal stability, or optical response.
Below is a table summarizing the key molecular descriptors that would be calculated for this compound as a basis for developing predictive models.
| Property Category | Calculated Descriptor | Relevance to Material Properties | Typical Computational Method |
| Structural | Optimized Bond Lengths & Angles | Influences crystal packing, density, and steric interactions. | DFT (e.g., B3LYP/6-31G) |
| Dihedral (Folding) Angle | Determines the overall shape and potential for π-stacking. | DFT (e.g., B3LYP/6-31G) | |
| Electronic | HOMO/LUMO Energies & Gap | Relates to electronic conductivity, redox potential, and optical absorption. | DFT, TD-DFT |
| Molecular Electrostatic Potential (MEP) | Indicates regions of positive and negative charge, predicting intermolecular interactions. | DFT | |
| Dipole Moment | Affects solubility, dielectric properties, and intermolecular forces. | DFT | |
| Energetic | Total Energy | Provides a measure of molecular stability. | DFT, Ab initio methods |
| Vibrational Frequencies | Correlates with infrared spectra and thermal properties, including heat capacity. | DFT |
These fundamental descriptors, once calculated, could be used to train machine learning algorithms or develop QSPR models to predict the performance of materials incorporating this compound without the need for extensive empirical testing.
Correlation with Catalytic Efficiency or Photophysical Performance
Computational chemistry offers a direct pathway to understanding and predicting the catalytic and photophysical behavior of molecules. By modeling reaction mechanisms and excited states, theoretical studies can provide deep insights into a compound's performance in these applications. For this compound, while specific studies detailing these correlations are not available, the established computational workflows allow for a clear projection of how such investigations would be conducted.
Photophysical Performance: The photophysical properties of a molecule, such as its absorption and emission of light, are governed by its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is a primary tool for investigating these states. By calculating the energies of electronic transitions, it is possible to predict the UV-Vis absorption spectrum. Furthermore, analysis of the molecular orbitals involved in these transitions (e.g., HOMO to LUMO) can explain the nature of the absorption, such as whether it is a π-π* or n-π* transition. Such calculations are crucial for designing molecules for applications in organic electronics, such as OLEDs, or as fluorescent probes. nih.gov
Catalytic Efficiency: The 9,10-dihydroanthracene core is known to act as a hydrogen donor, a property relevant to transfer hydrogenation catalysis. wikipedia.org Computational modeling can be used to explore the efficiency of this compound in such reactions. By calculating the bond dissociation energy (BDE) of the C-H bonds at the 9- and 10-positions, one can predict the facility of hydrogen atom transfer. Furthermore, reaction pathways can be modeled to determine the activation energies and transition state structures for catalytic cycles, providing a quantitative measure of catalytic efficiency. The electronic effect of the 9-ol substituent on the hydrogen-donating ability of the dihydroanthracene core would be a key focus of such a theoretical study.
The following table outlines potential computational investigations to correlate the structure of this compound with its performance in these areas.
| Application Area | Computational Analysis | Predicted Outcome / Insight | Primary Computational Method |
| Photophysical | Calculation of Vertical Excitation Energies | Prediction of UV-Vis absorption maxima (λmax). | TD-DFT |
| Analysis of Frontier Molecular Orbitals | Characterization of electronic transitions (e.g., π-π, n-π). | DFT | |
| Geometry Optimization of Excited States | Prediction of fluorescence emission energies and Stokes shift. | TD-DFT | |
| Catalytic | Calculation of Bond Dissociation Energies (BDEs) | Assessment of hydrogen-donating ability for transfer hydrogenation. | DFT |
| Transition State Searching | Determination of activation energy barriers for catalytic steps. | DFT (QST2/QST3, Nudged Elastic Band) | |
| Natural Bond Orbital (NBO) Analysis | Quantification of charge distribution and orbital interactions during a reaction. | NBO Analysis |
Through these and other computational techniques, a detailed, predictive understanding of the behavior of this compound can be developed, guiding its potential application in advanced materials and catalytic systems.
Applications and Functional Materials Development Utilizing 9,10 Dihydroanthracen 9 Ol Derivatives
Role as a Key Intermediate in Complex Organic Synthesis
Derivatives of 9,10-Dihydroanthracen-9-ol are valuable precursors in the construction of intricate molecular structures, ranging from extended aromatic systems to complex, three-dimensional architectures.
Synthesis of Polycyclic Aromatic Hydrocarbons and Heterocycles
The 9,10-dihydroanthracene (B76342) scaffold is a foundational unit for synthesizing larger polycyclic aromatic hydrocarbons (PAHs). The parent compound, 9,10-dihydroanthracene, can be readily oxidized to anthracene (B1667546). Furthermore, derivatives of this compound can undergo acid-catalyzed dehydration as a competing pathway to other reactions, leading to the formation of substituted anthracenes.
The core structure is also amenable to the construction of nitrogen-containing heterocycles. For instance, functionalized 9,10-dihydroanthracene derivatives serve as building blocks for creating fused heterocyclic systems. By introducing appropriate substituents, the dihydroanthracene unit can be elaborated into more complex structures incorporating heteroatoms, which are of significant interest in materials science and medicinal chemistry.
Building Blocks for Complex Molecular Architectures
The utility of this compound derivatives extends to the synthesis of sophisticated, non-planar molecular structures. A notable example is the acid-catalyzed transannular ring closure of 10-benzyl-9,10-dihydroanthracen-9-ols. This intramolecular electrophilic substitution leads to the formation of homotriptycenes, which are rigid, pentacyclic systems, in nearly quantitative yields. researchgate.net This reaction provides a facile route to these complex three-dimensional structures starting from the readily accessible 9(10H)-anthracenone. researchgate.net
Furthermore, the reduction of 10,10-bispyridinylmethyl-9(10H)-anthrones with sodium borohydride (B1222165) (NaBH₄) produces 10,10-bispyridinylmethyl-9,10-dihydroanthracen-9-ols in high yields (87-90%). researchgate.net These alcohol intermediates can then undergo a disproportionation reaction in the presence of an acid catalyst to yield both reduced (10,10-bispyridinylmethyl-9,10-dihydroanthracenes) and oxidized products. researchgate.net This reactivity highlights the role of the alcohol as a pivotal functional group for subsequent transformations.
| Precursor | Reagents | Intermediate Product | Intermediate Yield | Final Product (via Disproportionation) | Catalyst for Final Step | Max Yield of Final Product |
|---|---|---|---|---|---|---|
| Anthrone (B1665570) and Picolyl Chloride Hydrochloride | 1. Toluene (reflux) 2. NaBH₄ | 10,10-bispyridinylmethyl-9,10-dihydroanthracen-9-ols | 87-90% | 10,10-bispyridinylmethyl-9,10-dihydroanthracenes | BF₃ | 74% |
Integration into Advanced Functional Materials
The unique photophysical and electronic properties of the anthracene core are harnessed by incorporating this compound derivatives into a variety of advanced materials. Functionalization at the 9- and 10-positions is a key strategy for fine-tuning material properties for specific applications.
Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices
Derivatives of 9,10-disubstituted anthracene are widely investigated as materials for organic light-emitting diodes (OLEDs) due to their high fluorescence quantum yields and thermal stability. mdpi.comrsc.org These molecules can function as either emitters or host materials in the emissive layer of OLED devices. elsevierpure.comresearchgate.net
A series of novel 9,10-anthracene-based molecules, synthesized via Suzuki-Miyaura cross-coupling reactions, have been characterized for their optical, electrochemical, and thermal properties. mdpi.com Research has shown that modifying the phenyl derivatives at the 9,10-positions can significantly affect the thermal stability (with decomposition temperatures Td > 258 °C) while causing only minor changes (±0.10 eV) in their electrochemical behavior and having a negligible effect on optical properties. mdpi.comresearchgate.net This allows for the tuning of material processability and lifespan without drastically altering the electronic characteristics. mdpi.com For example, non-symmetric 9,10-di(2-naphthyl)anthracene derivatives have been successfully used as both hosts and dopants in solution-processed blue fluorescent OLEDs, demonstrating high efficiency. elsevierpure.comresearchgate.net
| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Optical Band Gap (eV) |
|---|---|---|---|---|
| 9,10-diphenylanthracene (1a) | -5.61 | -2.61 | 3.00 | 2.99 |
| 9,10-bis(4-methoxyphenyl)anthracene (1b) | -5.59 | -2.63 | 2.96 | 2.96 |
| 9,10-bis(4-(trifluoromethyl)phenyl)anthracene (1c) | -5.73 | -2.73 | 3.00 | 2.98 |
Data sourced from studies on anthracene derivatives for optoelectronics. researchgate.net
These findings indicate that the 9,10-positions are effective handles for tuning thermal properties, although they can also impact solid-state arrangement, which in turn affects charge transport and device performance. mdpi.com
Fluorescent Probes and Chemosensors (excluding biological sensing)
The fluorescent properties of the anthracene core can be modulated to create "turn-on" fluorescent probes for monitoring chemical reactions. researchgate.net By linking a functional group of interest, such as an aldehyde or an α,β-unsaturated ketone, to the 9-position of the anthracene, a fluorogenic probe with very low native fluorescence can be designed. researchgate.net
Upon completion of a chemical reaction involving this functional group (e.g., an aldol or Michael addition), the electronic structure of the anthracene derivative is altered, leading to a significant increase in fluorescence. researchgate.net Researchers have reported probes where the reaction products exhibit more than a 1000-fold higher fluorescence compared to the initial probe under identical conditions. researchgate.net This substantial increase in emission provides a highly sensitive method for monitoring the progress of catalyzed reactions in real-time, offering a powerful tool for chemical process analysis. researchgate.net
Photochromic and Thermochromic Materials
The anthracene framework is known for its photo-responsive behavior, particularly its ability to undergo photodimerization. This reactivity has been explored in the context of supramolecular chemistry. When certain 9-substituted anthracene derivatives are encapsulated within macrocyclic hosts like cucurbit[n]urils (CB[n]), the host can act as a nanoreactor or catalyst, promoting selective photoreactions. nih.gov
For example, cucurbit researchgate.neturil (CB researchgate.net) has been shown to catalyze the photodimerization of specific 9-substituted anthracene derivatives with high selectivity and yield. nih.gov Interestingly, changing the size of the host to cucurbit rsc.orguril (CB rsc.org) can completely alter the reaction pathway, leading to a photosolvolysis product instead of a dimer. nih.gov In this unexpected reaction, the anthracene moiety acts as a photoremovable protecting group. nih.gov This host-guest approach demonstrates how the photoreactivity of anthracene derivatives can be precisely controlled, a key principle in the design of photo-responsive and potentially photochromic materials where light induces a reversible change between two forms with different absorption spectra.
Polymer Chemistry and Polymerization Initiators
The 9,10-dihydroanthracene moiety has been successfully employed as a precursor to initiators for both anionic and cationic polymerizations. This approach allows for the synthesis of polymers end-capped with a chromophoric anthracene group, which can be useful for subsequent functionalization or for studying polymer dynamics.
The process involves the deprotonation of 9,10-dihydroanthracene to form the corresponding monohydromonoanion. This anionic species is then capable of initiating the polymerization of various monomers. Following polymerization, a polymer-analogous aromatization of the initiator fragment yields a polymer chain with a terminal anthracene chromophore bohrium.com. This method has been used to synthesize several types of anthracene-labeled polymers.
Table 1: Polymers Synthesized Using a 9,10-Dihydroanthracene-Derived Initiator
| Monomer | Polymerization Type | Resulting Polymer |
|---|---|---|
| Methyl methacrylate | Anionic | Anthracene-labeled Poly(methyl methacrylate) |
| Vinylpyridine | Anionic | Anthracene-labeled Poly(vinylpyridine) |
| Styrene | Anionic | Anthracene-labeled Polystyrene |
This table summarizes the types of polymers created using an initiator derived from the 9,10-dihydroanthracene scaffold, as described in the research bohrium.com.
The resulting anthracene-terminated polymers can undergo further reactions, such as a [4π + 4π] cycloaddition between the terminal groups, to couple polymer chains bohrium.com.
Catalysis and Ligand Design Based on the this compound Scaffold
The rigid, well-defined geometry of the 9,10-dihydroanthracene backbone makes it an attractive scaffold for the design of ligands and catalysts. Its three-dimensional structure can create a specific chiral environment around a metal center or act as a framework for organocatalysis.
Chiral Ligands for Asymmetric Catalysis
While specific examples of chiral ligands derived directly from this compound are not extensively documented, the closely related 9,10-dihydrophenanthrene (B48381) scaffold serves as an excellent model for the potential of these rigid frameworks in asymmetric catalysis. The synthesis of chiral 9,10-dihydrophenanthrene derivatives has been achieved through methods like Pd-catalyzed asymmetric intramolecular Friedel-Crafts allylic alkylation of phenols researchgate.net.
More recently, a one-step synthesis of complex chiral 9,10-dihydrophenanthrene scaffolds was developed using a Palladium-catalyzed enantioselective cascade reaction enabled by a bidentate chiral mono-protected amino thioether (MPAThio) ligand nih.gov. This process involves the activation of multiple C-H bonds to form four C-C bonds and two chiral centers in a single operation nih.gov. These strategies highlight a pathway for creating highly structured, chiral environments, a key principle in the design of effective ligands for asymmetric synthesis researchgate.net. The development of such ligands based on the 9,10-dihydroanthracene scaffold remains a promising area for future research.
Organocatalysts Derived from the Chemical Compound
The application of this compound or its direct derivatives as organocatalysts is not a prominent area in the current scientific literature. Organocatalysts typically rely on specific functional groups (e.g., amines, thioureas, carboxylic acids) arranged on a scaffold to facilitate a reaction. While the 9,10-dihydroanthracene backbone could serve as a rigid platform for such functionalities, dedicated research into this application appears limited.
Supramolecular Assembly and Host-Guest Chemistry
The planar surfaces and rigid structure of the anthracene core, even in its partially saturated dihydro- form, make it an ideal building block for supramolecular chemistry. Derivatives of this scaffold can be designed to form highly ordered structures through non-covalent interactions.
Design of Molecular Cages and Frameworks
The 9,10-dihydroanthracene scaffold has been used to construct complex, cage-like molecules known as cyclophanes. In one study, derivatives of 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene were used as the core structural unit nih.gov. These units were linked using 1,4-benzenedicarbonyl chloride in an ester-forming macrocyclization reaction to create novel cyclophanes nih.gov.
X-ray crystal structure analysis of these molecules revealed important conformational features. The 9,10-dihydroanthracene moiety within these cages adopts a distinct saddle-shaped conformation nih.govresearchgate.net. The degree of folding in this saddle shape is flexible and depends on the molecular packing and the nature of the bridging linker nih.gov.
Table 2: Conformational Features of 9,10-Dihydroanthracene-Based Cyclophanes
| Compound | Conformation of Dihydroanthracene Moiety | Dihedral Angle (θ) | Notes |
|---|---|---|---|
| Precursor Diol (15) | Saddle-shaped | 87.6° | A measure of the folding between the two dithiole planes nih.gov. |
| Cyclophane (18) | Saddle-shaped | 83.7° | Similar folding to the precursor nih.gov. |
| Cyclophane (19) | Saddle-shaped | 61.1° | Significantly narrower fold, showing conformational flexibility nih.gov. |
This table summarizes key structural data from X-ray crystallography of molecular cages built with a 9,10-dihydroanthracene derivative core, illustrating the characteristic saddle-like shape nih.gov.
Furthermore, oxidation of these molecules leads to a dramatic change in conformation, demonstrating their potential use as redox-switchable molecular components nih.gov.
Self-Assembly Processes
Derivatives of the anthracene scaffold are well-known for their ability to self-assemble into ordered supramolecular structures. This process is typically driven by a combination of non-covalent interactions, primarily π-π stacking of the aromatic rings and, when present, hydrogen bonding.
Research on 9,10-bis(phenylethynyl)anthracene (BPEA) derivatives, which share the same core anthracene structure, has shown that these molecules can form H-type, face-to-face π-stacks in solution ljmu.ac.ukresearchgate.net. The morphology of the resulting aggregates and the mechanism of assembly are highly dependent on the functional groups attached to the core. The introduction of amide groups, for example, provides sites for hydrogen bonding, which plays a crucial role in controlling the self-assembly process and creating more ordered one-dimensional stacks ljmu.ac.ukresearchgate.net.
Similarly, other amphiphilic anthracene derivatives have been shown to self-assemble in aqueous solutions to form complex hierarchical structures like prickly microspheres koreascience.kr. The process often begins with the formation of smaller structures, such as needle-like rods, which then aggregate into more complex superstructures over time koreascience.kr. These studies underscore the inherent capability of the anthracene scaffold to direct the formation of ordered materials from the bottom up.
Future Research Directions and Emerging Opportunities in 9,10 Dihydroanthracen 9 Ol Chemistry
Exploration of Unconventional Reactivity Modes
Future investigations into the chemistry of 9,10-Dihydroanthracen-9-ol are set to explore reactivity patterns beyond standard transformations. The benzylic alcohol moiety is a key trigger for a variety of acid-catalyzed reactions, where the reaction pathway is intricately controlled by the substitution pattern and electron density of the attached groups.
One significant area of research is the selective control of competing reaction pathways such as transannular ring closure, dehydration, and disproportionation. nih.gov For instance, derivatives of 10-benzyl-9,10-dihydroanthracen-9-ol with high electron density in the benzyl ring readily undergo transannular cyclization to form complex pentacyclic homotriptycenes in nearly quantitative yields. nih.gov In contrast, substrates lacking this electronic activation can undergo alternative reactions, including dehydration to form anthracene (B1667546) derivatives or disproportionation. nih.gov
A key unconventional reactivity mode observed is acid-catalyzed disproportionation. This reaction involves the simultaneous oxidation and reduction of the alcohol. For example, 10,10-bispyridinylmethyl-9,10-dihydroanthracen-9-ols, when treated with an acid catalyst, yield both the reduced product (10,10-bispyridinylmethyl-9,10-dihydroanthracene) and the oxidized product (10,10-bispyridinylmethyl-9(10H)-anthrone). researchgate.net The efficiency of this disproportionation is dependent on factors like the choice of catalyst and solvent. researchgate.net Similarly, derivatives with electron-deficient heterocycles also favor disproportionation, which results in the corresponding hydrocarbon and ketone. nih.gov
The table below summarizes the acid-catalyzed reactivity modes of various this compound derivatives, highlighting the influence of substituents on the reaction outcome.
| Derivative Class | Substituent Feature | Dominant Reaction Pathway | Product Type |
| 10-Benzyl-9,10-dihydroanthracen-9-ols | Electron-releasing group on benzyl ring | Transannular Ring Closure | Homotriptycene |
| 10-Benzyl-9,10-dihydroanthracen-9-ols | No activating group on benzyl ring | Dehydration / Disproportionation | Anthracene Derivative / Ketone + Hydrocarbon |
| 10,10-Dihetarylmethyl-9,10-dihydroanthracen-9-ols | Electron-rich heterocycle | Intramolecular Electrophilic Substitution | Heterocyclic Homotriptycene |
| 10,10-Dihetarylmethyl-9,10-dihydroanthracen-9-ols | Electron-deficient heterocycle | Disproportionation | Hydrocarbon + Ketone |
| 10,10-Bispyridinylmethyl-9,10-dihydroanthracen-9-ols | Pyridinylmethyl groups | Disproportionation | Dihydroanthracene + Anthrone (B1665570) |
Future work will likely focus on harnessing these competing pathways through catalyst design and reaction engineering to achieve selective synthesis of desired products.
Development of Advanced Synthetic Strategies for Complex Architectures
The this compound scaffold is a valuable starting point for the synthesis of complex, three-dimensional molecular architectures. The hydroxyl group provides a functional handle for initiating intricate reaction cascades, leading to novel polycyclic systems that would be difficult to access through other means.
A primary strategy involves the acid-catalyzed intramolecular cyclization of tailored this compound derivatives. The synthesis of novel heterocyclic homotriptycenes bearing furan, thiophene, and pyridine rings has been achieved through intramolecular dehydration reactions of 10,10-dihetarylmethyl-9,10-dihydroanthracen-9-ols. nih.gov This process hinges on the formation of a carbenium ion intermediate which then undergoes an electrophilic substitution with the electron-rich heterocycles to form the bridged, pentacyclic homotriptycene structure. nih.gov
This facile route from readily accessible starting materials like 9(10H)-anthracenone (anthrone) makes it a powerful tool for building molecular complexity. nih.govresearchgate.net The general synthetic pathway can be summarized as:
Alkylation of anthrone to produce substituted 9(10H)-anthrones.
Reduction of the ketone to the corresponding this compound derivative. researchgate.net
Acid-catalyzed intramolecular cyclization to yield the final homotriptycene architecture. nih.govnih.gov
Future research will likely expand this strategy to incorporate a wider range of aromatic and heterocyclic moieties, leading to new classes of cage-like molecules with unique structural and electronic properties. The development of stereoselective catalytic systems could also enable the synthesis of chiral homotriptycenes, opening avenues for applications in asymmetric catalysis and materials science.
Integration with Machine Learning for Property Prediction and Reaction Discovery (excluding biological)
The structural diversity achievable from this compound precursors makes this class of compounds an ideal candidate for integration with machine learning (ML) methodologies. ML can accelerate the discovery of new materials by predicting the physicochemical properties of yet-to-be-synthesized molecules, guiding experimental efforts toward candidates with the most promising characteristics.
Quantitative Structure-Property Relationship (QSPR) models, enhanced by ML algorithms like random forests and extreme gradient boosting, can be developed to predict a range of non-biological properties. nih.gov For polycyclic aromatic systems, these models can effectively forecast physicochemical characteristics such as boiling point, density, polarizability, and molar volume based on molecular descriptors. nih.gov Future work could involve creating bespoke QSPR models specifically for the diverse library of homotriptycenes and other complex architectures derived from this compound.
Furthermore, ML models are being developed to predict electronic properties critical for materials science applications. By using descriptors derived from quantum chemical calculations, ML can accurately predict bandgaps, electron affinities, and ionization potentials for complex polycyclic aromatic hydrocarbons. acs.orgacs.org Artificial neural networks are also being employed to predict detailed spectral properties, such as anharmonic vibrational spectra, which are computationally expensive to calculate for large molecules. compchem.nl
The potential impact of integrating ML with the chemistry of this compound is summarized in the table below.
| Machine Learning Application | Target Properties | Potential Impact |
| QSPR Modeling | Physicochemical properties (e.g., thermal stability, solubility) | Rapid screening of derivatives for specific material processing requirements. |
| Electronic Property Prediction | Bandgap, HOMO/LUMO levels, ionization potential, electron affinity | Design of novel organic semiconductors for electronic devices. acs.orgacs.org |
| Spectral Prediction | Vibrational and electronic spectra | Aiding in the structural characterization of new complex molecules and predicting their optical properties. compchem.nl |
| Reaction Outcome Prediction | Product selectivity (e.g., cyclization vs. disproportionation) | Optimizing reaction conditions to favor the formation of a desired complex architecture. |
This table outlines prospective applications of machine learning in the context of this compound chemistry.
As datasets of synthesized derivatives and their measured properties grow, the accuracy and predictive power of these ML models are expected to increase significantly, creating a synergistic cycle of computational design and experimental validation.
New Applications in Niche Advanced Materials Science and Engineering
The rigid, well-defined three-dimensional structures derived from this compound are promising for applications in advanced materials, particularly in the field of organic electronics. Anthracene-based compounds are already recognized for their potential as organic semiconductors due to their air stability and favorable electronic properties. nih.gov Functionalization of the anthracene core is a key strategy for tuning these properties to suit specific device applications. nih.govmdpi.com
Derivatives of 9,10-disubstituted anthracenes are being investigated for use in Organic Thin Film Transistors (OTFTs). nih.gov The substitution pattern influences the solid-state packing of the molecules, which in turn dictates the intermolecular electronic coupling and charge transport efficiency. By carefully designing the substituents attached to the this compound scaffold, it may be possible to engineer materials with optimized molecular packing for high charge mobility.
Furthermore, the development of novel π-conjugated systems based on the anthracene framework is a vibrant area of research for applications in molecular electronics and Organic Light-Emitting Diodes (OLEDs). rsc.orgmdpi.com The synthesis of donor-π-acceptor systems and other electronically active molecules could be achieved by leveraging the reactivity of the this compound core. The rigid homotriptycene architectures, in particular, could serve as insulating scaffolds to control the placement and interaction of chromophores or redox-active units in molecular-scale devices.
Emerging opportunities for these advanced materials are highlighted below:
| Material Class | Potential Application | Key Feature Derived from Scaffold |
| Functionalized Dihydroanthracenes | Organic Thin Film Transistors (OTFTs) | Tunable solid-state packing and electronic properties. nih.gov |
| π-Conjugated Anthracene Derivatives | Organic Light-Emitting Diodes (OLEDs) | High thermal stability and tailored photophysical properties. nih.govmdpi.com |
| Homotriptycene Architectures | Molecular Wires / Switches | Rigid, insulating framework for precise positioning of functional groups. rsc.org |
| Porous Organic Polymers | Gas Storage / Separation | High intrinsic microporosity from contorted molecular shapes. |
This table presents potential future applications for materials derived from the this compound chemical scaffold.
Environmental and Sustainable Chemistry Aspects (e.g., degradation studies in materials science)
Aligning the chemistry of this compound with the principles of green and sustainable chemistry represents a critical future direction. This involves developing energy-efficient synthetic methods, minimizing waste, and understanding the environmental fate of the resulting materials.
Future synthetic strategies will likely focus on catalytic methods that avoid stoichiometric reagents and harsh conditions. The acid-catalyzed cyclizations, for example, can often be performed with catalytic amounts of acid, representing a step toward more sustainable processes. nih.gov The development of solvent-free reaction conditions is another key aspect of green chemistry that could be applied to the synthesis of derivatives.
Understanding the degradation of materials derived from the 9,10-dihydroanthracene (B76342) core is essential for designing environmentally benign advanced materials. The parent compound, anthracene, is known to undergo photodegradation, producing intermediates that include 9,10-anthraquinone and phthalic acid. researchgate.net It is plausible that complex derivatives of this compound will follow similar oxidative degradation pathways upon exposure to environmental factors like UV light and oxygen.
Future research should include systematic degradation studies on new materials derived from this scaffold. This would involve:
Photodegradation analysis: Exposing materials to simulated solar radiation to identify degradation products and rates.
Thermal degradation studies: Assessing the stability of materials at elevated temperatures relevant to their application and end-of-life processing. mdpi.com
Biodegradation potential: Investigating the susceptibility of these compounds to microbial degradation, although many polycyclic aromatic systems are known to be persistent.
By proactively studying these environmental aspects, chemists can guide the design of next-generation materials that are not only high-performing but also have a minimized environmental footprint.
Q & A
Q. What are the recommended methods for synthesizing 9,10-Dihydroanthracen-9-ol and its derivatives?
Synthesis typically involves alkylation or amination of precursor compounds under controlled conditions. For example, derivatives like 9-[3-(dimethylamino)propyl]-10,10-dimethyl-9,10-dihydroanthracen-9-ol are synthesized via nucleophilic substitution reactions using reagents such as alkyl halides or amines in polar aprotic solvents like DMF, with potassium carbonate as a base . Crystallization from toluene via slow evaporation is a common purification step . Safety protocols, including inert atmospheres and moisture-free conditions, are critical to prevent side reactions .
Q. How should researchers handle and store this compound to ensure safety and stability?
Storage should occur in airtight containers under inert gas (e.g., nitrogen) at room temperature, away from light and moisture . Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory during handling due to risks of skin/eye irritation . Ventilated fume hoods are required to mitigate inhalation hazards, and spills should be collected using vacuum systems to avoid dust generation .
Q. What spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- X-ray crystallography : Resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonds) using programs like SHELXL .
- NMR spectroscopy : Assigns proton environments and confirms substituent positions .
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- IR spectroscopy : Identifies functional groups like hydroxyl (-OH) and amine (-NH) .
Advanced Research Questions
Q. How can crystallographic data be effectively refined to resolve structural ambiguities in this compound derivatives?
Refinement involves iterative cycles of least-squares minimization using software like SHELXL . Parameters include:
- R-factors : Target R[F² > 2σ(F²)] < 0.05 for high precision .
- Hydrogen atom placement : Geometrically constrained riding models with Uiso = 1.2–1.5×Ueq of parent atoms .
- Twinned data handling : SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning . Validation tools (e.g., PLATON) check for missed symmetry or disorder .
Q. What strategies are employed to analyze hydrogen bonding and non-covalent interactions in crystalline derivatives?
Hydrogen bonds (e.g., O–H···N) and C–H···π interactions are quantified using:
Q. How can oxidation states of this compound be manipulated to synthesize quinone or dioxo derivatives?
Oxidation with agents like KMnO₄ or DDQ converts the dihydroanthracenol core to 9,10-dioxo derivatives . Reduction with NaBH₄ or LiAlH₄ yields hydroxylated products. Reaction progress is monitored via TLC and confirmed by:
- UV-Vis spectroscopy : Quinones exhibit strong absorbance at λ ~ 400 nm .
- Electrochemical methods : Cyclic voltammetry identifies redox potentials .
Q. What computational methods are suitable for modeling the electronic structure and reactivity of derivatives?
- Quantum Chemistry : Density Functional Theory (DFT) predicts frontier molecular orbitals (HOMO/LUMO) and charge distribution .
- Molecular Dynamics (MD) : Simulates solvent effects and conformational flexibility .
- QSAR/QSPR models : Correlate substituent effects with biological activity (e.g., antioxidant potency) .
Q. How do structural modifications at the 9 and 10 positions influence biological activity?
- Substituent polarity : Hydrophilic groups (e.g., –OH, –NH₂) enhance solubility and membrane permeability .
- Steric effects : Bulky substituents (e.g., –C(CH₃)₂) restrict rotational freedom, altering binding affinity .
- In vitro assays : Antioxidant activity is tested via lipid peroxidation (LP) and protein oxidation (OMP) assays in rat liver homogenates . Antiplatelet effects are quantified using ADP-induced aggregation inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
